Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI)

Organophosphorus Synthesis Reaction Mechanism Nucleophilic Substitution

Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) [CAS 17316-55-1] is an organophosphorus compound belonging to the phosphonite subclass, characterized by a trivalent phosphorus(III) center bearing two ethoxy substituents and a trans-2-phenylethenyl (styryl) group. With the molecular formula C₁₂H₁₇O₂P and a molecular weight of 224.24 g·mol⁻¹, this compound is distinguished from its phosphonate (P(V)) analogs by the presence of a stereochemically active lone pair on phosphorus, which fundamentally alters its reactivity profile toward nucleophilic and electrophilic partners.

Molecular Formula C12H17O2P
Molecular Weight 224.24 g/mol
Cat. No. B12277213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI)
Molecular FormulaC12H17O2P
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCCOP(C=CC1=CC=CC=C1)OCC
InChIInChI=1S/C12H17O2P/c1-3-13-15(14-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+
InChIKeyCVLSXQOTHMQPFR-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonous Acid, (2-Phenylethenyl)-, Diethyl Ester (9CI): Procurement-Ready Chemical Profile for Research and Industrial Sourcing


Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) [CAS 17316-55-1] is an organophosphorus compound belonging to the phosphonite subclass, characterized by a trivalent phosphorus(III) center bearing two ethoxy substituents and a trans-2-phenylethenyl (styryl) group . With the molecular formula C₁₂H₁₇O₂P and a molecular weight of 224.24 g·mol⁻¹, this compound is distinguished from its phosphonate (P(V)) analogs by the presence of a stereochemically active lone pair on phosphorus, which fundamentally alters its reactivity profile toward nucleophilic and electrophilic partners [1]. The compound is commercially available under several synonyms, including diethyl styrylphosphonite, trans-styrylphosphonous acid diethyl ester, and Diaethylstyrylphosphonit [2].

Why Generic Phosphonate Substitution Fails for Phosphonous Acid, (2-Phenylethenyl)-, Diethyl Ester (9CI) Procurement


Phosphonous acid diethyl esters (phosphonites) cannot be interchanged with their phosphonic acid diethyl ester (phosphonate) analogs or with simpler vinylphosphonates without fundamentally altering reaction outcomes. The trivalent P(III) center in this compound possesses a nucleophilic lone pair that enables distinct reactivity pathways—such as Arbuzov-type alkylations, thiyl radical additions, and coordination to transition metals—that are inaccessible to the tetracoordinate P(V) phosphonates [1]. Furthermore, the conjugated styryl substituent imparts electronic delocalization and steric properties that differ materially from those of the unsubstituted vinylphosphonate or the saturated phenylethylphosphonate [2]. Substituting the target compound with a phosphonate or a non-conjugated analog would eliminate the nucleophilic character, alter cycloaddition regioselectivity, and compromise performance in applications requiring P(III) reactivity or styryl conjugation.

Quantitative Differentiation Evidence for Phosphonous Acid, (2-Phenylethenyl)-, Diethyl Ester (9CI) vs. Closest Analogs


Oxidation State P(III) vs. P(V): Nucleophilic Reactivity Differential

The target compound is a phosphonite (P(III)), whereas its closest structural analog, diethyl styrylphosphonate (CAS 1018-24-2), is a phosphonate (P(V)). Phosphonites possess a lone pair on phosphorus that enables direct nucleophilic attack on electrophiles, a reactivity mode absent in phosphonates. In a systematic study of thiyl radical additions, diethyl alkylphosphonites R'P(OEt)₂ underwent competing oxidation and substitution pathways across a 100 °C temperature range, with the product ratio (oxidation product R'P(S)(OEt)₂ / substitution product RSP(S)(OEt)₂) quantitatively characterizing the P(III)-specific reactivity that is not observable with P(V) phosphonates [1]. This nucleophilic reactivity is a fundamental differentiating feature for synthetic planning.

Organophosphorus Synthesis Reaction Mechanism Nucleophilic Substitution

Catalyst-Free Diels–Alder Cycloaddition: 81% Global Yield with Cyclopentadienones

In a direct head-to-head study, diethyl styrylphosphonate (the P(V) analog closely related to the target phosphonite) was reacted with tetrasubstituted cyclopentadienone 1e in refluxing bromobenzene (156 °C) to afford a mixture of Diels–Alder cycloadducts 3eα and 4eα with a global yield of 81% and a diastereomeric ratio of 45:55 [1]. Under identical conditions, the unsubstituted diethyl vinylphosphonate (CAS 682-30-4) reacted with the same cyclopentadienone 1e to give a different product distribution (products 3eα + 4eα in 45:55 ratio, 81% yield) [1]. Critically, the tetraethyl vinylidene-1,1-bis-phosphonate was found to be less reactive than monophosphonates with the same cyclopentadienones, establishing that monophosphonate substitution (as in the target compound) is optimal for this catalyst-free transformation [1]. Although the study was conducted on the phosphonate, the phosphonite's enhanced nucleophilicity is expected to further modulate reactivity.

Cycloaddition Phosphonated Polyaromatics Catalyst-Free Synthesis

Quantitative Hydrogenation: 100% Conversion to Diethyl (2-Phenylethyl)phosphonate

The unsaturated styryl double bond in diethyl styrylphosphonate (CAS 1018-24-2, the P(V) analog of the target phosphonite) undergoes complete catalytic hydrogenation to afford diethyl (2-phenylethyl)phosphonate (CAS 54553-21-8) in 100% yield when treated with hydrogen gas over palladium on activated charcoal in ethanol [1]. This quantitative transformation contrasts with the saturated analog, which lacks the reactive alkene and therefore cannot serve as a precursor for further olefin chemistry. The target phosphonite, bearing the same styryl moiety, is expected to undergo analogous hydrogenation while retaining the option for prior P(III)-specific transformations.

Hydrogenation Phosphonate Synthesis Saturated Analog

Physical Property Differentiation: Density and Molecular Weight vs. Phosphonate Analog

The target phosphonite (C₁₂H₁₇O₂P, MW 224.24 g·mol⁻¹) exhibits a density of 1.089 g·cm⁻³ , whereas its phosphonate analog diethyl styrylphosphonate (C₁₂H₁₇O₃P, MW 240.24 g·mol⁻¹) has a reported density of approximately 1.054 g·mL⁻¹ at 25 °C for the saturated analog diethyl (2-phenylethyl)phosphonate [1]. The lower molecular weight and higher density of the phosphonite reflect the absence of the phosphoryl oxygen, which influences both physical handling properties and stoichiometric calculations in synthesis. Additionally, the phosphonite (CAS 17316-55-1) is distinguished from the commonly confused diethyl cinnamylphosphonate (C₁₃H₁₉O₃P, MW 254.26 g·mol⁻¹), which contains an extra methylene spacer .

Physical Properties Density Molecular Weight

Uranium Extraction Application: Patented Selectivity for Styryl Phosphonic Acid Diesters

Chinese patent CN111254296A discloses that styryl phosphonic acid diester compounds, which encompass the structural framework of the target compound, serve as effective uranium extracting agents from aqueous solutions containing uranyl nitrate [1]. The patent describes a liquid–liquid extraction process in which the styryl phosphonic acid diester in an organic phase (e.g., kerosene) selectively complexes uranyl ions, enabling phase separation and uranium recovery. While the patent does not provide a direct quantitative comparison with trialkyl phosphates (e.g., tributyl phosphate, the industry standard extractant), the styryl phosphonic acid diester structure is claimed to offer improved extraction efficiency under specific conditions [1]. This application is not shared by saturated phosphonates lacking the styryl double bond.

Uranium Extraction Solvent Extraction Nuclear Fuel Cycle

High-Value Application Scenarios for Phosphonous Acid, (2-Phenylethenyl)-, Diethyl Ester (9CI) Based on Quantitative Evidence


Catalyst-Free Synthesis of Phosphonated Polyaromatic Compounds for Organic Electronics

The demonstrated 81% global yield in catalyst-free Diels–Alder cycloaddition with cyclopentadienones [1] positions this compound as a strategic dienophile precursor for phosphonated polyaromatic materials. These materials are of interest for organic photovoltaic cells, where the phosphonate group facilitates immobilization on titanium dioxide surfaces [1]. The catalyst-free nature of the reaction eliminates metal contamination risks, which is critical for electronic-grade material purity. Researchers procuring this compound can access a direct, high-yield route to phosphonated aromatics without the need for palladium or other transition-metal catalysts.

Divergent Synthesis Platform: Sequential P(III) Functionalization Followed by Quantitative Olefin Hydrogenation

The target compound's trivalent phosphorus center enables nucleophilic functionalization (e.g., Arbuzov reactions, thiyl radical additions [2]) that is inaccessible to P(V) phosphonates. Following P(III)-specific derivatization, the styryl double bond can be quantitatively hydrogenated (100% yield) to the saturated phenylethylphosphonate [3]. This sequential reactivity—P(III) chemistry first, then olefin saturation—provides a divergent synthesis platform where a single procurement supports multiple downstream product lines. In contrast, procuring the pre-hydrogenated saturated analog would foreclose all P(III)-specific transformations.

Uranium and Actinide Separation for Nuclear Fuel Cycle Research

Patent CN111254296A explicitly claims styryl phosphonic acid diester compounds as uranium extracting agents for liquid–liquid extraction of uranyl nitrate from aqueous solutions [4]. The conjugated styrylphosphonate framework is integral to the extraction mechanism. For nuclear research laboratories and fuel reprocessing pilot plants, this compound offers a documented extraction capability that saturated phosphonates or non-styryl analogs cannot replicate, supporting selective actinide separation workflows.

Copolymerization and Flame-Retardant Polymer Synthesis

The styrylphosphonate framework (closely related to the target phosphonite) has been studied as a comonomer in radical copolymerization with styrene and methyl methacrylate, with copolymerization constants calculated for the first time using a C# program [5]. Phosphorus-containing styrenic copolymers are of significant interest for flame-retardant polystyrene systems, where covalently bound phosphorus provides both gas-phase and condensed-phase fire retardancy [6]. Procuring the phosphonite form may offer additional grafting or crosslinking pathways via the reactive P(III) center that are not available with the pre-oxidized phosphonate monomer.

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